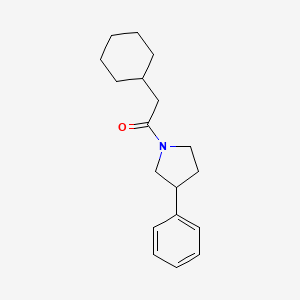

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

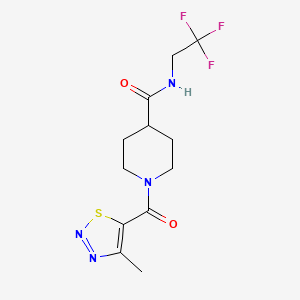

“2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone”, also known as α-Pyrrolidinocyclohexanophenone (α-PCyP), is a stimulant drug of the cathinone class . It has been sold online as a designer drug . The compound is an analytical reference standard categorized as a cathinone .

Molecular Structure Analysis

The molecular formula of “2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone” is C18H25NO . It has a molar mass of 271.404 g·mol −1 . The structure includes a five-membered pyrrolidine ring, which is one of the nitrogen heterocycles used widely by medicinal chemists .Physical And Chemical Properties Analysis

The compound is a crystalline solid . Its solubility varies with different solvents: DMF: 3 mg/ml, DMSO: 5 mg/ml, Ethanol: 3 mg/ml, PBS (pH 7.2): 10 mg/ml .Scientific Research Applications

Density Functional Theory (DFT) Analysis of Cyclohexenone Derivatives

The synthesis of cyclohex-3-en-1-yl ethanone derivatives through Diels-Alder reactions has been explored using density functional theory (DFT). This study focused on the reaction mechanism and regioselectivity, revealing that para products are energetically favored due to larger activation energies preventing the formation of meta products. The presence of a Lewis acid catalyst is shown to significantly reduce the activation energy, with natural bond order analysis indicating an asynchronous concerted mechanism (Haghdadi, Ahmadpour, & Bosra, 2014).

Model for Hydrophobic Interactions in Proteins

N-cyclohexyl-2-pyrrolidone serves as a model for studying hydrophobic interactions within proteins. This compound forms a two-phase system with water under specific conditions, enabling the simple determination of partition coefficients and free energies of transfer for amino acid side chains. The findings suggest a smaller contribution of hydrophobic interactions to protein structure stabilization than previously assumed (Lawson et al., 1984).

Decarboxylation of α-Amino Acids

A novel method for the decarboxylation of α-amino acids using 2-cyclohexen-1-one as a catalyst has been introduced. This process smoothly affords the corresponding amino compounds in good yields, including optically active amino compounds with high yields, demonstrating an efficient decarboxylation approach (Hashimoto et al., 1986).

Synthesis and Antimicrobial Activity of Derivatives

N-cyclohexyl-2-cyanoacetamide has been utilized in the synthesis of thiazole, bisthiazole, pyridone, and bispyridone derivatives with demonstrated antimicrobial activity. This research outlines the preparation of these derivatives and their testing against various bacteria and fungi, contributing to the development of potential antimicrobial agents (Ali et al., 2010).

Ultrasound-Assisted Synthesis

The synthesis of 3-hydroxy-5,5-dimethyl-2-[phenyl(phenylthio)methyl]cyclohex-2-enone derivatives has been achieved through one-pot three-component reactions under ultrasound. This method offers advantages such as high yields, shorter reaction times, and milder conditions, showcasing an environment-friendly approach to thioether synthesis (Song et al., 2015).

Safety and Hazards

Mechanism of Action

Target of Action

It is categorized as a cathinone , a class of drugs that primarily target the central nervous system and affect the levels of dopamine, serotonin, and norepinephrine .

Mode of Action

Based on its classification as a cathinone, it is likely to inhibit the reuptake of neurotransmitters such as dopamine, serotonin, and norepinephrine, thereby increasing their concentrations in the synaptic cleft and prolonging their effects .

Biochemical Pathways

Cathinones typically influence the monoaminergic system, affecting the release, reuptake, and breakdown of monoamine neurotransmitters .

Pharmacokinetics

Cathinones are generally known to be rapidly absorbed and distributed in the body, metabolized primarily in the liver, and excreted in urine .

Result of Action

Cathinones typically result in increased alertness, feelings of euphoria, increased sociability, and heightened sensory perception .

Action Environment

Environmental factors such as temperature, pH, and the presence of other substances can influence the action, efficacy, and stability of α-PCYP .

properties

IUPAC Name |

2-cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO/c20-18(13-15-7-3-1-4-8-15)19-12-11-17(14-19)16-9-5-2-6-10-16/h2,5-6,9-10,15,17H,1,3-4,7-8,11-14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRFXBQPUESHYFX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CC(=O)N2CCC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

271.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyclohexyl-1-(3-phenylpyrrolidin-1-yl)ethanone | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(Z)-2-(1-(2-(benzo[d]thiazol-2-yl)hydrazono)ethyl)-3-hydroxy-1H-inden-1-one](/img/structure/B2832154.png)

![N-(1H-benzo[d]imidazol-2-yl)-6-morpholinopyridazine-3-carboxamide](/img/structure/B2832159.png)

![6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2832164.png)

![N-[3-(1H-imidazol-1-yl)propyl]-2,3-diphenylquinoxaline-6-carboxamide](/img/structure/B2832166.png)

![1-(6-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl cyclobutanecarboxylate](/img/structure/B2832168.png)

![2-(3-butyl-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide](/img/structure/B2832171.png)

![3-(4-methoxyphenoxy)-9-(pyridin-3-ylmethyl)-2-(trifluoromethyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2832173.png)

![Spiro[2.5]octane-1-carbaldehyde](/img/structure/B2832177.png)